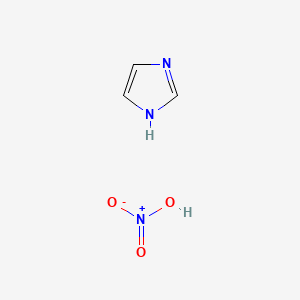
Imidazole nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole nitrate is a compound that combines the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, with a nitrate group. Imidazole itself is an aromatic heterocycle, classified as a diazole, and is a constituent of several natural products such as histamine and nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazole nitrate typically involves the nitration of imidazole. This can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained without excessive side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where imidazole is treated with nitrating agents under controlled conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Imidazole is resistant to auto-oxidation but can be oxidized by strong oxidizing agents like perbenzoic acid.
Reduction: Reduction reactions can modify the nitrate group, potentially converting it to other functional groups.
Substitution: Imidazole can participate in nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Perbenzoic acid, chromic acid.
Reducing Agents: Hydrogen gas, metal catalysts.
Nucleophiles: Alkyl halides, acyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce various imidazole derivatives.
Applications De Recherche Scientifique
Imidazole nitrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of imidazole nitrate involves its interaction with various molecular targets. Imidazole compounds generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This results in changes to the fungal cell membrane, leading to osmotic disruption or growth inhibition . Additionally, imidazole derivatives can interact with other enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Imidazole: The parent compound, which is a versatile building block in organic synthesis.
Nitroimidazole: A derivative with a nitro group, known for its antimicrobial properties.
Benzimidazole: Contains a fused benzene ring, used in various pharmaceuticals.
Uniqueness: Imidazole nitrate is unique due to the presence of both the imidazole ring and the nitrate group, which can confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
65945-17-7 |
|---|---|
Formule moléculaire |
C3H5N3O3 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
1H-imidazole;nitric acid |
InChI |
InChI=1S/C3H4N2.HNO3/c1-2-5-3-4-1;2-1(3)4/h1-3H,(H,4,5);(H,2,3,4) |
Clé InChI |
QSWSKDXFOIOXKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN1.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


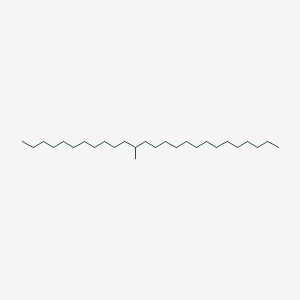
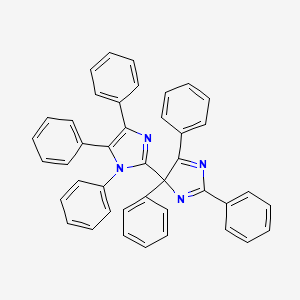
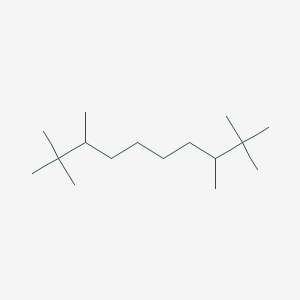
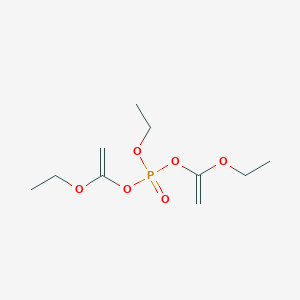
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
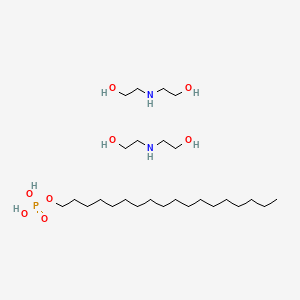
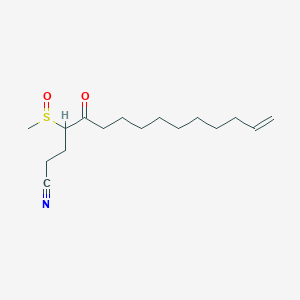
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
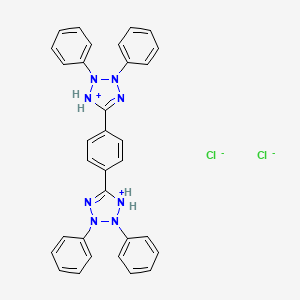
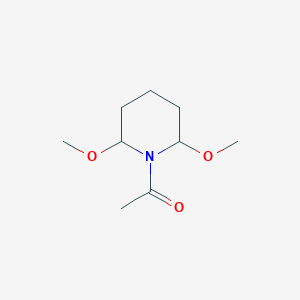

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
